N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide
Description
N-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide is a structurally complex small molecule featuring a thiazole core substituted with a 2-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The benzamide moiety is functionalized with 2,3-dimethoxy groups, contributing to its polar and aromatic character. Its molecular formula is C₂₁H₂₀FN₂O₃S, with a molecular weight of 405.46 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-12-17(27-20(23-12)13-7-4-5-9-15(13)21)11-22-19(24)14-8-6-10-16(25-2)18(14)26-3/h4-10H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBHSASFFFHTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the thiazole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and large-scale coupling reactions under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole or benzamide moieties.
Reduction: Reduced forms of the thiazole or benzamide moieties.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional group similarities with several classes of molecules, including psychoactive NBOMe derivatives, agrochemicals, and triazole-based therapeutics. Below is a detailed comparison:
Structural Analogues in Psychoactive Compounds
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl) :
- Core Structure : Benzeneethanamine vs. thiazole-methyl-benzamide.
- Substituents : 2,5-Dimethoxy and 4-chloro groups vs. 2,3-dimethoxy and thiazole-linked fluorophenyl.
- Pharmacology : 25C-NBF targets serotonin receptors (5-HT₂A) due to its NBOMe scaffold, whereas the thiazole-benzamide hybrid may exhibit distinct binding profiles due to steric and electronic differences.
25I-NBF HCl (N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, HCl) :
- Key Differences : Replacement of thiazole with an iodinated benzene ring reduces planarity and alters lipophilicity. The iodine atom enhances molecular weight (≈470 g/mol) compared to the target compound (405.46 g/mol).
Agrochemical Analogs
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) :
- Functional Groups: Difluorophenyl and trifluoromethylphenoxy groups vs. monoflurophenyl and dimethoxybenzamide.
- Application: Diflufenican is a herbicide targeting carotenoid biosynthesis, while the thiazole-benzamide compound’s bioactivity remains uncharacterized but could involve enzyme inhibition due to its amide-thiazole motif.
Triazole-Based Therapeutics
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones :
- Core Heterocycle : Triazole vs. thiazole.
Spectroscopic and Physicochemical Properties
Table 1: Comparative Spectral Data
*Predicted based on structural analogs.
- Solubility : The 2,3-dimethoxy groups enhance hydrophilicity compared to halogenated analogs like 25C-NBF.
- Stability : The thiazole ring confers rigidity, reducing susceptibility to metabolic degradation compared to triazole derivatives .
Biological Activity
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 386.4 g/mol. The compound features a thiazole ring, a fluorophenyl group, and methoxy substituents which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O3S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 1421477-84-0 |
The compound's biological activity may be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it can modulate receptor activity, particularly those involved in metabolic processes such as orexin receptors, which play a role in sleep regulation and energy homeostasis. This modulation could provide therapeutic avenues for conditions like sleep disorders and obesity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives from the thiazole class have been shown to possess antibacterial and antifungal activities. The presence of the methoxy groups may enhance these effects by improving solubility and bioavailability.
Antitumor Potential
The structural features of the compound suggest potential antitumor activity. Compounds with similar thiazole and aromatic moieties have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to evaluate the specific antitumor effects of this compound.
Case Studies and Research Findings
- Study on Orexin Receptor Modulation : A study investigated the effects of thiazole derivatives on orexin receptors. It was found that certain modifications enhanced receptor binding affinity and selectivity, suggesting a pathway for developing treatments targeting sleep disorders.
- Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives demonstrated that those with fluorinated phenyl groups exhibited superior antimicrobial activity against Gram-positive bacteria. This supports the hypothesis that this compound may have similar or enhanced efficacy.
- Antitumor Activity : In vitro studies showed that compounds with similar structural characteristics inhibited the growth of cancer cell lines. For instance, derivatives containing methoxy groups were associated with increased cytotoxicity against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
